molecular formula C20H17BrN2O3 B11209925 N-(2-bromo-4-methylphenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide

N-(2-bromo-4-methylphenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B11209925
M. Wt: 413.3 g/mol
InChI Key: BVJSJTONWKUSBE-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a quinoline core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-methylphenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method includes:

    Starting Materials: The synthesis begins with 2-bromo-4-methylaniline and 4-hydroxyquinoline-2-one.

    Formation of Intermediate: The initial step involves the acylation of 2-bromo-4-methylaniline with acryloyl chloride to form N-(2-bromo-4-methylphenyl)-acrylamide.

    Cyclization: The intermediate undergoes cyclization with 4-hydroxyquinoline-2-one under basic conditions to form the quinoline core.

    Final Product Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-methylphenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the quinoline core or the substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

N-(2-bromo-4-methylphenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s quinoline core makes it a candidate for developing new pharmaceuticals, particularly as potential anti-cancer, anti-microbial, or anti-inflammatory agents.

    Biological Studies: It can be used in biological assays to study its effects on various cellular pathways and molecular targets.

    Materials Science: The compound’s unique structure allows it to be explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methylphenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound may inhibit specific enzymes or receptors involved in inflammatory pathways, contributing to its potential anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-bromo-4-methylphenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide is unique due to the presence of the prop-2-en-1-yl group, which can enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H17BrN2O3

Molecular Weight

413.3 g/mol

IUPAC Name

N-(2-bromo-4-methylphenyl)-4-hydroxy-2-oxo-1-prop-2-enylquinoline-3-carboxamide

InChI

InChI=1S/C20H17BrN2O3/c1-3-10-23-16-7-5-4-6-13(16)18(24)17(20(23)26)19(25)22-15-9-8-12(2)11-14(15)21/h3-9,11,24H,1,10H2,2H3,(H,22,25)

InChI Key

BVJSJTONWKUSBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)CC=C)O)Br

Origin of Product

United States

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